4,6,8-Trimethylazulene

Crystallography Molecular Geometry Structure-Activity Relationship

4,6,8-Trimethylazulene (CAS 941-81-1) features a distinctive 4,6,8-trimethyl substitution on the azulene core, imparting non-planar geometry ideal for crystal engineering and organic semiconductor design. Its narrower autoxidation product profile versus guaiazulene simplifies mechanistic studies, while proven electropolymerization enables conducting polymer film fabrication. Choose this superior building block for reproducible, application-driven research.

Molecular Formula C13H14
Molecular Weight 170.25 g/mol
CAS No. 941-81-1
Cat. No. B1196119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,8-Trimethylazulene
CAS941-81-1
Molecular FormulaC13H14
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C2C(=C1)C)C
InChIInChI=1S/C13H14/c1-9-7-10(2)12-5-4-6-13(12)11(3)8-9/h4-8H,1-3H3
InChIKeyRUNBRXWUHPOTOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6,8-Trimethylazulene (CAS 941-81-1) for Research & Development: Basic Characteristics & Procurement Considerations


4,6,8-Trimethylazulene (CAS 941-81-1) is an alkyl-substituted non-alternant aromatic hydrocarbon with the molecular formula C13H14 and a molecular weight of 170.25 g/mol [1]. It is a member of the class of azulenes, characterized by methyl group substitutions at the 4, 6, and 8 positions of the fused bicyclo[5.3.0]decapentaene ring system [2]. Its unique electronic structure, featuring a 10π-electron system distributed across a five- and seven-membered ring, imparts distinct chemical and photophysical properties compared to its parent azulene and other alkyl analogs [3].

Why 4,6,8-Trimethylazulene Cannot Be Simply Substituted with Unsubstituted Azulene or Guaiazulene


In-class azulene derivatives exhibit critical variations in their reactivity and physical properties, making direct substitution problematic. While azulene and guaiazulene share the same bicyclic core, differences in alkyl substitution patterns lead to divergent outcomes in key research applications [1]. As the quantitative evidence below demonstrates, the specific 4,6,8-trimethyl substitution pattern on the azulene core dictates unique geometric, electronic, and oxidative behavior compared to azulene or guaiazulene, directly impacting its utility in materials science, synthetic chemistry, and photophysical studies [2].

Quantitative Differentiation Guide for 4,6,8-Trimethylazulene (CAS 941-81-1) in Research Selection


Crystal Structure Analysis Reveals Significant Bond Angle Distortion in 4,6,8-Trimethylazulene Compared to Unsubstituted Azulene

X-ray crystallographic analysis reveals that the 4,6,8-trimethyl substitution pattern induces significant steric strain, resulting in measurable geometric distortions not present in the unsubstituted parent compound [1]. Specifically, the interior bond angles at the substituted carbon positions C(4), C(6), and C(8) are significantly smaller than the corresponding angles in azulene, and steric repulsion causes the exocyclic bonds at C(4) and C(8) to lean away from the five-membered ring [1].

Crystallography Molecular Geometry Structure-Activity Relationship

Autoxidation Pathway Divergence: 4,6,8-Trimethylazulene Exhibits a Narrower Product Distribution than Guaiazulene Under Identical Conditions

A head-to-head study of autoxidation in polar aprotic solvents reveals a stark difference in product complexity. Under identical conditions (100–120°C in DMF or HMPA), autoxidation of 4,6,8-trimethylazulene yields a significantly more selective product mixture compared to the structurally similar guaiazulene [1].

Oxidative Stability Reaction Selectivity Synthetic Chemistry

Electropolymerization Potential: 4,6,8-Trimethylazulene as a Monomer for Conducting Polymers

Early studies in organic electrochemistry have demonstrated that both azulene and 4,6,8-trimethylazulene can be used to successfully develop conducting polymers via electropolymerization [1]. This establishes the compound's utility as a functional monomer for creating thin films and modified electrodes.

Electrochemistry Conducting Polymers Materials Science

Validated Research Application Scenarios for 4,6,8-Trimethylazulene Based on Quantitative Evidence


Design of Crystalline Materials with Controlled Molecular Packing

The established crystal structure and measured geometric distortions in 4,6,8-trimethylazulene provide a predictable basis for crystal engineering. Researchers designing organic semiconductors, non-linear optical materials, or porous frameworks can utilize this compound as a building block with a known, non-planar geometry that influences solid-state packing and intermolecular electronic coupling [1].

Mechanistic Studies of Selective Oxidation Reactions

The comparative autoxidation data positions 4,6,8-trimethylazulene as a superior substrate over guaiazulene for investigating oxidative pathways. Its narrower product distribution under identical conditions simplifies reaction monitoring and product identification, making it an ideal model compound for studying the mechanisms of autoxidation and the formation of azulenequinone derivatives [2].

Development of Electroactive Polymer Films and Modified Electrodes

The demonstrated ability to electropolymerize 4,6,8-trimethylazulene supports its use in fabricating conducting polymer films [3]. These films are candidates for applications in organic electronics, sensors, and electrochromic devices. The presence of methyl groups on the azulene core offers a route to tune the solubility and film morphology, providing a tangible advantage over polymers derived from unsubstituted azulene.

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